molecular formula C28H23N7O4 B11094427 4-{5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

4-{5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11094427
M. Wt: 521.5 g/mol
InChI Key: PQBBXFKINPIYKQ-STBIYBPSSA-N
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Description

4-{5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound that features a combination of furan, benzoic acid, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to more reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Furanones, quinones.

    Reduction: Reduced triazine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-{5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID has several applications in scientific research:

    Medicinal Chemistry: Investigated for its antibacterial and anticancer properties due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazine moiety is known to interact with nucleic acids, while the furan and benzoic acid components can interact with proteins and other biomolecules. These interactions can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID
  • 4-{5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID

Uniqueness

The uniqueness of 4-{5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID lies in its combination of multiple functional groups, which allows it to interact with a variety of biological targets. This makes it a versatile compound for research in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C28H23N7O4

Molecular Weight

521.5 g/mol

IUPAC Name

4-[5-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C28H23N7O4/c1-38-22-13-11-21(12-14-22)31-27-32-26(30-20-5-3-2-4-6-20)33-28(34-27)35-29-17-23-15-16-24(39-23)18-7-9-19(10-8-18)25(36)37/h2-17H,1H3,(H,36,37)(H3,30,31,32,33,34,35)/b29-17+

InChI Key

PQBBXFKINPIYKQ-STBIYBPSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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